![molecular formula C10H17NO2 B13157263 1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one](/img/structure/B13157263.png)
1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Hydroxymethyl)-7-azabicyclo[221]heptan-7-yl]propan-1-one is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an azabicyclo heptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one typically involves the reaction of cyclopentenes with appropriate reagents under specific conditions. One method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions include the use of palladium catalysts and a variety of substrates to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Aplicaciones Científicas De Investigación
1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and azabicyclo heptane moieties play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are limited, but it is believed to involve binding to specific receptors or enzymes, leading to modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with an oxygen atom in the bicyclic ring.
Bicyclo[2.2.1]heptan-2-one: Another similar compound with a ketone group in the bicyclic structure.
Uniqueness
1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one is unique due to the presence of both a hydroxymethyl group and an azabicyclo heptane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
1-[2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one |
InChI |
InChI=1S/C10H17NO2/c1-2-10(13)11-8-3-4-9(11)7(5-8)6-12/h7-9,12H,2-6H2,1H3 |
Clave InChI |
BKLRJYAWSAHVJG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1C2CCC1C(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13157185.png)
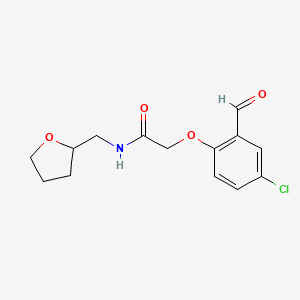
![Pyrido[3,4-b]pyrazine-5-sulfonamide](/img/structure/B13157200.png)
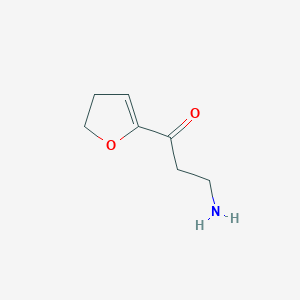
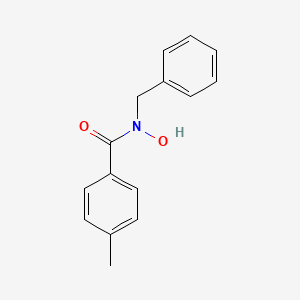
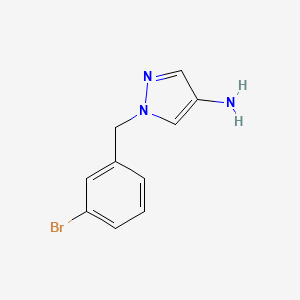



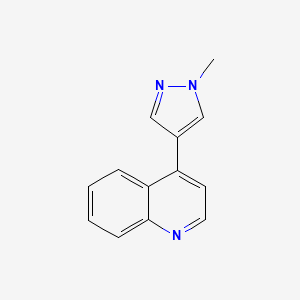
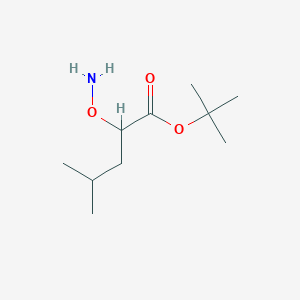

![4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13157254.png)
![({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13157269.png)
